molecular formula C20H24N2O4S B2547739 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 942013-15-2

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2547739
CAS RN: 942013-15-2
M. Wt: 388.48
InChI Key: RMDYNLZLEREINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide, also known as MTBSTFA, is a chemical compound used in various scientific research applications. It is a derivatizing agent that is commonly used for gas chromatography-mass spectrometry (GC-MS) analysis of various compounds, including amino acids, fatty acids, and steroids.

Scientific Research Applications

Antitumor Activity

Compounds related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide have been evaluated for their antitumor properties. Sulfonamide-focused libraries have identified compounds with potent cell cycle inhibition properties, showing significant potential in clinical trials as antimitotic agents disrupting tubulin polymerization and antiproliferative agents causing cell cycle phase accumulation changes. These findings suggest a promising avenue for the development of new anticancer drugs based on sulfonamide derivatives (Owa et al., 2002).

Photodynamic Therapy for Cancer

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy (PDT) applications in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Synthesis

The synthesis and structural features of related sulfonamide compounds have been studied, showcasing methods for the preparation of compounds with potential bioactivity. X-ray single-crystal analysis and DFT calculations have been employed to understand the molecular structures and self-association behaviors of these compounds, contributing to the development of more effective pharmaceuticals (Nikonov et al., 2019).

Enzyme Inhibition and Cytotoxicity

Sulfonamide derivatives have been synthesized and tested for their potential as enzyme inhibitors and cytotoxic agents. This research has highlighted the potential of these compounds to inhibit specific human cytosolic isoforms and exhibit cytotoxic activities, providing a foundation for further exploration of sulfonamides in therapeutic applications (Gul et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

The inhibition efficiency of piperidine derivatives on iron corrosion has been predicted through quantum chemical calculations and molecular dynamics simulations. This research indicates the potential application of sulfonamide derivatives in materials science, particularly in corrosion inhibition (Kaya et al., 2016).

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-10-14(2)20(15(3)11-13)27(24,25)21-16-7-8-18(26-4)17(12-16)22-9-5-6-19(22)23/h7-8,10-12,21H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDYNLZLEREINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.